molecular formula C12H23N B13200504 3-(3-Methylcyclohexyl)piperidine

3-(3-Methylcyclohexyl)piperidine

Cat. No.: B13200504
M. Wt: 181.32 g/mol
InChI Key: INSNAWVHPDWICM-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylcyclohexyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another approach involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

3-(3-methylcyclohexyl)piperidine

InChI

InChI=1S/C12H23N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h10-13H,2-9H2,1H3

InChI Key

INSNAWVHPDWICM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2CCCNC2

Origin of Product

United States

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